Fmoc-Lys(Tnm)-OH
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Overview
Description
Fmoc-Lys(Tnm)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-lysine-(2,4,6-trinitromethyl)-OH, is a derivative of lysine used in peptide synthesis. The Fmoc group is a protecting group for the amino group of lysine, while the Tnm group is a protecting group for the side chain. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Tnm)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain with the Tnm group. The process begins with the reaction of lysine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate to form Fmoc-Lys-OH. The side chain is then protected by reacting Fmoc-Lys-OH with 2,4,6-trinitrobenzenesulfonic acid (TNBSA) under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) protocols, which allow for the efficient and high-yield production of the compound. The use of automated systems ensures consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Tnm)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: The Tnm group can be substituted with other protecting groups or functional groups under specific conditions
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF.
Substitution: Various nucleophiles under basic conditions
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives, peptide chains, and substituted lysine derivatives .
Scientific Research Applications
Chemistry
Fmoc-Lys(Tnm)-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptide chains .
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based therapeutics .
Medicine
The compound is used in the development of peptide drugs and vaccines. Its stability and ease of deprotection make it an ideal candidate for the synthesis of therapeutic peptides .
Industry
This compound is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery, tissue engineering, and diagnostics .
Mechanism of Action
The mechanism of action of Fmoc-Lys(Tnm)-OH involves the protection and deprotection of the amino and side chain groups of lysine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The Tnm group protects the side chain, allowing for selective reactions at the amino group. The deprotection of these groups under mild conditions allows for the formation of peptide bonds and the synthesis of complex peptide structures .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Tnm)-OH but uses a tert-butyloxycarbonyl (Boc) group for side chain protection.
Fmoc-Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.
Fmoc-Lys(Dde)-OH: Uses a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group for side chain protection
Uniqueness
This compound is unique due to the use of the Tnm group for side chain protection, which provides greater stability and selectivity in peptide synthesis. The Tnm group is also easily removed under mild conditions, making it advantageous for the synthesis of sensitive peptides .
Biological Activity
Fmoc-Lys(Tnm)-OH is a specialized amino acid derivative that plays a significant role in peptide synthesis and drug development. The fluorenylmethyloxycarbonyl (Fmoc) group is widely used for protecting amino groups in peptide synthesis, while the Tnm (Triazole-N-methyl) modification enhances its biological activity. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the following steps:
- Protection of Lysine : The lysine amino group is protected using the Fmoc group.
- Modification with Tnm : The Tnm moiety is introduced to enhance the compound's biological properties.
- Deprotection : The Fmoc group is removed under basic conditions to yield the active amino acid.
This synthetic approach allows for the incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS) methods, which are essential for producing complex peptide structures.
Biological Activity
This compound exhibits several biological activities that make it a valuable compound in medicinal chemistry and biochemistry:
- Antitumor Activity : Research indicates that peptides containing this compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these peptides can inhibit cell proliferation and induce apoptosis in tumor cells .
- Cell Penetration : The Tnm modification enhances the membrane permeability of peptides, facilitating their entry into cells. This property is particularly useful for drug delivery applications where efficient cellular uptake is crucial .
- Stability in Biological Systems : Peptides synthesized with this compound exhibit improved stability against enzymatic degradation compared to their non-modified counterparts. This stability increases their potential as therapeutic agents .
Case Study 1: Antitumor Peptide Development
In a study focused on developing antitumor peptides, researchers synthesized a series of compounds incorporating this compound. These peptides were tested against several cancer cell lines, including breast and lung cancer. The results indicated that the modified peptides exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced potency .
Case Study 2: Drug Delivery Systems
Another study investigated the use of this compound in creating drug delivery systems for targeted therapy. By conjugating this amino acid to various therapeutic agents, researchers demonstrated improved delivery efficiency and reduced side effects in vivo. The study highlighted the importance of the Tnm modification in enhancing the bioavailability of drugs .
Research Findings
Recent research has provided insights into the mechanisms underlying the biological activity of this compound:
- Mechanism of Action : Studies suggest that peptides containing this compound may interact with specific cellular receptors, triggering signaling pathways that lead to apoptosis in cancer cells .
- Structural Analysis : X-ray crystallography and NMR studies have revealed that the presence of the Tnm group alters the conformation of peptides, potentially enhancing their binding affinity to target proteins .
Properties
Molecular Formula |
C32H39N3O10 |
---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37) |
InChI Key |
PPJJNRMPWUVGHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
Origin of Product |
United States |
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